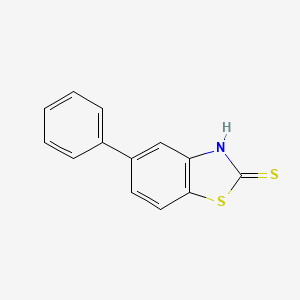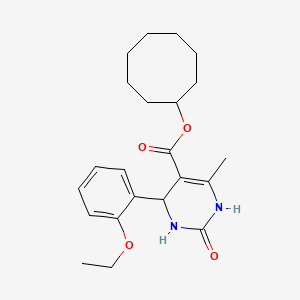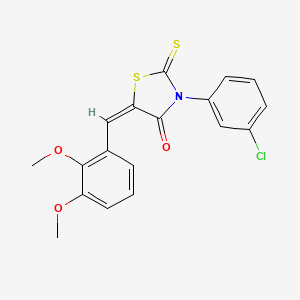![molecular formula C11H9ClN4O3 B11696895 5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696895.png)
5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(3-氯-2-甲基苯基)肼基亚甲基]嘧啶-2,4,6(1H,3H,5H)-三酮是一种复杂的有机化合物,其特征在于嘧啶环被肼基亚甲基基团和3-氯-2-甲基苯基基团取代
准备方法
合成路线和反应条件
5-[2-(3-氯-2-甲基苯基)肼基亚甲基]嘧啶-2,4,6(1H,3H,5H)-三酮的合成通常包括以下步骤:
肼基亚甲基中间体的形成: 该步骤涉及在酸性条件下使3-氯-2-甲基苯胺与水合肼反应,生成肼基亚甲基中间体。
环化: 然后,将中间体在碱性条件下与巴比妥酸反应,形成嘧啶环,生成最终化合物。
工业生产方法
该化合物的工业生产方法尚未充分记载,但它们可能涉及扩大实验室合成程序。这将包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。
化学反应分析
反应类型
5-[2-(3-氯-2-甲基苯基)肼基亚甲基]嘧啶-2,4,6(1H,3H,5H)-三酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的氧化物。
还原: 还原反应可以导致形成肼衍生物。
取代: 氯基可以被其他亲核试剂取代,例如胺或硫醇。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化锂铝等还原剂。
取代: 亲核取代反应通常使用叠氮化钠或硫脲等试剂。
主要产物
氧化: 嘧啶环的氧化衍生物。
还原: 肼衍生物。
取代: 取决于所用亲核试剂的各种取代的嘧啶衍生物。
科学研究应用
5-[2-(3-氯-2-甲基苯基)肼基亚甲基]嘧啶-2,4,6(1H,3H,5H)-三酮具有多种科学研究应用:
药物化学: 由于其能够与生物靶标相互作用,因此正在研究其作为抗炎药和抗癌药的潜力。
材料科学: 该化合物的独特结构使其成为开发具有特定电子或光学性质的新材料的候选材料。
生物学研究: 它被用于研究以了解其与各种酶和受体的相互作用。
作用机制
5-[2-(3-氯-2-甲基苯基)肼基亚甲基]嘧啶-2,4,6(1H,3H,5H)-三酮的作用机制涉及它与酶和受体等分子靶标的相互作用。该化合物可以通过结合其活性位点来抑制特定酶,从而阻断其活性。这种抑制会导致各种生物效应,例如抗炎或抗癌活性。
相似化合物的比较
类似化合物
3-氯-2-甲基苯基肼: 该化合物的合成前体。
巴比妥酸衍生物: 具有类似嘧啶环结构的化合物。
独特性
5-[2-(3-氯-2-甲基苯基)肼基亚甲基]嘧啶-2,4,6(1H,3H,5H)-三酮由于其特定的取代模式以及同时存在肼基亚甲基和嘧啶官能团而具有独特性
属性
分子式 |
C11H9ClN4O3 |
|---|---|
分子量 |
280.67 g/mol |
IUPAC 名称 |
5-[(3-chloro-2-methylphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN4O3/c1-5-6(12)3-2-4-7(5)15-16-8-9(17)13-11(19)14-10(8)18/h2-4H,1H3,(H3,13,14,17,18,19) |
InChI 键 |
KDADGFZWYPYEDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(NC(=O)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate](/img/structure/B11696822.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
![2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11696832.png)


![1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11696850.png)
![4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)




![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B11696894.png)
![2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B11696901.png)
![4-tert-butyl-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11696905.png)
